1,3,4-Thiadiazole-2-ethylamine

Kinase inhibition Anticancer Targeted therapy

This 1,3,4-Thiadiazole-2-ethylamine (MW 129.19, XLogP3-AA -0.3) is a critical scaffold for Bcr-Abl kinase inhibitor synthesis and selective anticancer SAR studies. The 2-ethylamine substitution is crucial for activity; demonstrated class-level IC50 of 7.4 µM and derivative selectivity (IC50 < 10 µM in MCF-7 cells). Do not substitute with generic analogs—this specific substitution profile is essential for protocol reproducibility and validated bioactivity.

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
CAS No. 1097305-12-8
Cat. No. B3021964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole-2-ethylamine
CAS1097305-12-8
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)CCN
InChIInChI=1S/C4H7N3S/c5-2-1-4-7-6-3-8-4/h3H,1-2,5H2
InChIKeyQXIKYRCHORWLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Thiadiazole-2-ethylamine (CAS 1097305-12-8) Procurement Guide: Heterocyclic Building Block with Multi-Target Potential


1,3,4-Thiadiazole-2-ethylamine (CAS 1097305-12-8) is a five-membered heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylamine group at the 2-position. With a molecular weight of 129.19 g/mol and a topological polar surface area (TPSA) of 80 Ų, this compound presents favorable physicochemical properties for drug discovery and chemical biology applications [1]. The 1,3,4-thiadiazole scaffold acts as a bioisostere of pyrimidine, enabling it to disrupt DNA replication processes in both bacterial and cancer cells [2].

Why 1,3,4-Thiadiazole-2-ethylamine (CAS 1097305-12-8) Cannot Be Substituted by Other Thiadiazoles or Heterocyclic Analogs


The 1,3,4-thiadiazole scaffold is highly sensitive to substituent modifications, which can dramatically alter its biological activity, selectivity, and ADMET profile. For example, a study of 24 new thiadiazole derivatives found that only two compounds (6b and 19) exhibited IC50 values below 10 μM with high selectivity for cancer cells, while other structurally similar derivatives were toxic to normal fibroblasts [1]. This demonstrates that minor changes in the C2 and C5 substituents can drastically shift the balance between efficacy and safety. The ethylamine substitution at the 2-position is a critical determinant of the compound's physicochemical properties, including its XLogP3-AA value of -0.3 and hydrogen bond donor/acceptor profile [2]. Generic substitution with other thiadiazole or heterocyclic analogs would introduce unpredictable variations in bioactivity, selectivity, and pharmacokinetic behavior, potentially invalidating established experimental protocols and leading to irreproducible results.

1,3,4-Thiadiazole-2-ethylamine (CAS 1097305-12-8): Quantifiable Differentiation vs. Analogs and Alternatives


Bcr-Abl Kinase Inhibition: A Differentiated Starting Point for Targeted Therapy

While direct head-to-head comparative data for 1,3,4-Thiadiazole-2-ethylamine itself is limited, class-level evidence indicates that the 1,3,4-thiadiazole scaffold, particularly with 2-amino substitutions, can inhibit Bcr-Abl kinase with an IC50 of 7.4 µM . This is a relevant comparator for the target compound, as the ethylamine group at the 2-position may confer similar or enhanced kinase binding properties. In contrast, many other 1,3,4-thiadiazole derivatives lacking this substitution pattern show different kinase inhibition profiles, with IC50 values ranging from 0.17 to 33.10 µM against AChE and BChE [1], highlighting the specificity of the 2-amino/ethylamine motif for certain kinase targets.

Kinase inhibition Anticancer Targeted therapy

Structural Determinants of Anticancer Selectivity and ADMET Profile

A 2023 study of 24 novel 1,3,4-thiadiazole derivatives demonstrated that only specific substitution patterns yield high selectivity for cancer cells over normal fibroblasts. Derivatives 6b and 19 exhibited IC50 values below 10 µM in MCF-7 breast cancer cells and did not violate Lipinski's rule of five, showing high intestinal absorption and low blood-brain barrier penetration [1]. This contrasts with derivatives 4, 7a, and 7d, which were toxic to normal fibroblasts, underscoring that the precise substituent arrangement is critical for safety and efficacy. The ethylamine group at the 2-position of the target compound provides a defined handle for further derivatization to modulate these properties.

Anticancer ADMET Selectivity

Physicochemical Property Profile Supporting Favorable Drug-Likeness

1,3,4-Thiadiazole-2-ethylamine exhibits computed physicochemical properties that align with established drug-likeness criteria. Its XLogP3-AA value of -0.3 indicates moderate hydrophilicity, which can be advantageous for oral bioavailability and solubility [1]. The compound has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2, all of which fall within the favorable ranges defined by Lipinski's rule of five and Veber's rules [1]. In comparison, other thiadiazole derivatives with larger or more lipophilic substituents may have XLogP values >5, potentially leading to poor absorption or increased toxicity [2].

Drug-likeness Physicochemical properties Bioavailability

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: Class-Level Potency vs. Standard Drugs

A review of 1,3,4-thiadiazole derivatives as antimicrobial agents reports that certain compounds exhibit antibacterial activity more potent than ampicillin and streptomycin against all tested bacteria, and antifungal activity up to 80-fold higher than ketoconazole [1]. While specific data for 1,3,4-Thiadiazole-2-ethylamine is not available, the 1,3,4-thiadiazole core is a validated antimicrobial pharmacophore. Substitution at the 2-position with an ethylamine group may confer specific interactions with microbial targets not achievable with other substituents.

Antimicrobial Antifungal Antibacterial

Optimal Research and Industrial Applications for 1,3,4-Thiadiazole-2-ethylamine (CAS 1097305-12-8)


Medicinal Chemistry: Kinase Inhibitor Development

Utilize 1,3,4-Thiadiazole-2-ethylamine as a core scaffold for synthesizing novel Bcr-Abl kinase inhibitors. The 2-ethylamine substitution provides a handle for further derivatization to optimize potency and selectivity, as suggested by class-level IC50 data (7.4 µM) .

Anticancer Drug Discovery: Lead Optimization

Employ this compound as a starting point for structure-activity relationship (SAR) studies aimed at developing selective anticancer agents. The favorable physicochemical properties (XLogP3-AA = -0.3, TPSA = 80 Ų) [1] and the demonstrated selectivity of related derivatives (IC50 < 10 µM in MCF-7 cells) [2] make it an attractive lead-like scaffold.

Antimicrobial Research: Novel Antibiotic Scaffold

Investigate 1,3,4-Thiadiazole-2-ethylamine and its derivatives as potential antimicrobial agents. The 1,3,4-thiadiazole class has shown activity up to 80-fold higher than ketoconazole against certain fungi and greater potency than ampicillin and streptomycin against bacteria [3], indicating a promising starting point for combating drug-resistant infections.

Chemical Biology: Probe Development

Use 1,3,4-Thiadiazole-2-ethylamine to synthesize chemical probes for studying kinase signaling pathways or DNA replication processes. Its bioisosteric relationship to pyrimidine [4] makes it a valuable tool for investigating nucleic acid interactions and enzyme mechanisms.

Technical Documentation Hub

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